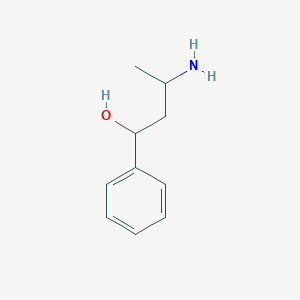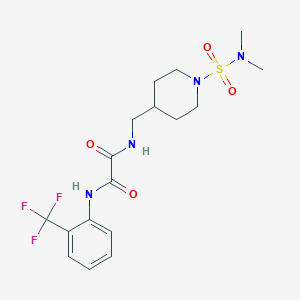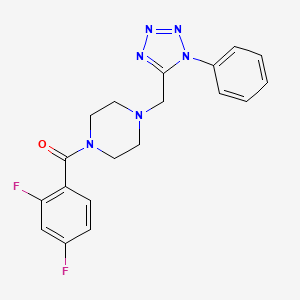
3-Amino-1-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-phenylbutan-1-ol is a chemical compound with the CAS Number: 25756-06-3 . It has a molecular weight of 165.24 and is typically in oil form .
Synthesis Analysis
The synthesis of 3-amino-1-phenylbutane (3-APB) can be achieved by coupling a transaminase with a pyruvate decarboxylase (PDC), which does not require the use of any expensive additional cofactor . This strategy allows the pyruvate obtained in the transamination reaction to be transformed by PDC into acetaldehyde and CO2 .Molecular Structure Analysis
The molecular formula of 3-Amino-1-phenylbutan-1-ol is C10H15NO . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
3-Amino-1-phenylbutan-1-ol is an oil at room temperature . It has a molecular weight of 165.24 .Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
Oligomer Synthesis : A study by Albert et al. (2002) on oligomers of 3-hydroxyalkanoic acids demonstrated the synthesis of various oligoesters with side chains mimicking proteinogenic amino acids. This research contributes to understanding the structural flexibility and potential biological relevance of such compounds (Albert, Seebach, Duchardt, & Schwalbe, 2002).
Metal Complexes for Antioxidant Activity : Ejidike and Ajibade (2015) explored the synthesis of metal(II) complexes with derivatives of 1-phenylbutan-1-one, showing potential as antibacterial agents and antioxidants. This work opens up possibilities for applications in medicinal chemistry and bioactive materials (Ejidike & Ajibade, 2015).
Antibody Development for Sulfonamide Detection : Research by Adrián et al. (2009) on generating broad specificity antibodies for sulfonamide antibiotics showcased the development of a sensitive ELISA for analyzing milk samples. Such methodologies can significantly contribute to food safety and environmental monitoring (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Biopolymer and Peptide Research
- Biopolymer to Peptide Investigations : A review by Seebach et al. (2001) highlighted the transition from studying biopolymers like PHB to exploring unnatural β- and γ-peptides. This research underscores the potential of these peptides in developing new materials and understanding biological phenomena (Seebach, Albert, Arvidsson, Rueping, & Schreiber, 2001).
Biofuel Production
- Biofuel Precursor Synthesis : An article by Bastian et al. (2011) on the anaerobic production of 2-methylpropan-1-ol (isobutanol) using engineered enzymes in Escherichia coli presents an approach for creating biofuels from renewable resources, demonstrating the environmental and economic potential of such technologies (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Quantum Chemical and Molecular Docking Studies
- Computational Analysis : Research by Charanya, Sampathkrishnan, and Balamurugan (2020) using quantum chemical computations and molecular docking studies on 4-amino-3-phenylbutanoic acid provided insights into its molecular structure, vibrational spectra, and potential anticonvulsant activity. Such computational studies are crucial for understanding the fundamental properties of molecules and guiding experimental work (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Safety And Hazards
Direcciones Futuras
Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, such as 3-Amino-1-phenylbutan-1-ol, are being explored . The use of ω-transaminases in multi-enzymatic cascades significantly improves their synthetic applicability in the synthesis of complex chemical compounds . This suggests that ω-transaminases will continue to provide an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .
Propiedades
IUPAC Name |
3-amino-1-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZOOZVKGLADMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)


![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)
![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)
![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)


